molecular formula C20H27Cl2N3O3 B4612623 8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4612623
M. Wt: 428.3 g/mol
InChI Key: FINYODHLENSHHW-UHFFFAOYSA-N
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Description

8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H27Cl2N3O3 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.1429471 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. NMR Studies in Drug Analogs

A study conducted by Chilmonczyk et al. (1996) focused on the NMR studies of buspirone and its analogs, which include compounds structurally similar to 8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane. The research highlights the conformations of piperazine rings in these compounds, utilizing 1H NMR and 13C NMR spectra. This study is significant for understanding the structural aspects of these compounds in the context of their potential pharmacological applications (Chilmonczyk et al., 1996).

2. Potential in Tumor Imaging

Xie et al. (2015) explored the synthesis and biological evaluation of a series of novel piperidine compounds, including a derivative of this compound, as σ1 receptor ligands. The study identified a compound with high affinity and selectivity for σ1 receptors, indicating potential use in tumor imaging using positron emission tomography (PET) (Xie et al., 2015).

3. Anticonvulsant Activity Analysis

Obniska et al. (2006) synthesized and evaluated a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties. The study focused on the impact of aromatic substitution on the anticonvulsant activity of these derivatives, providing insights into their pharmacological properties and potential therapeutic applications (Obniska et al., 2006).

4. Nonlinear Optical Material Applications

Research by Kagawa et al. (1994) identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices. The study included material purification, single crystal growth, characterization, and demonstrated second harmonic generation, indicating its potential application in nonlinear optical devices such as frequency doublers for laser diodes (Kagawa et al., 1994).

Properties

IUPAC Name

2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27Cl2N3O3/c21-17-2-1-3-18(22)16(17)14-23-8-10-24(11-9-23)15-19(26)25-6-4-20(5-7-25)27-12-13-28-20/h1-3H,4-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINYODHLENSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3CCN(CC3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

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